molecular formula C12H16BrNO B13057904 2-(3-Bromophenyl)-5,5-dimethylmorpholine

2-(3-Bromophenyl)-5,5-dimethylmorpholine

Cat. No.: B13057904
M. Wt: 270.17 g/mol
InChI Key: JDTVABCGCYPNOA-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-5,5-dimethylmorpholine is a brominated morpholine derivative characterized by a phenyl ring substituted with a bromine atom at the meta (3-) position and a morpholine core modified with two methyl groups at the 5-positions. This article focuses on comparative analysis with three closely related compounds:

2-(3-Chlorophenyl)-5,5-dimethylmorpholine (CID 24271569)

2-(2-Chlorophenyl)-5,5-dimethylmorpholine hydrochloride (CAS 1311315-91-9)

2-(4-Bromophenyl)-2,5,5-trimethylmorpholine (CAS 1017398-15-0)

Properties

IUPAC Name

2-(3-bromophenyl)-5,5-dimethylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c1-12(2)8-15-11(7-14-12)9-4-3-5-10(13)6-9/h3-6,11,14H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDTVABCGCYPNOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(CN1)C2=CC(=CC=C2)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-5,5-dimethylmorpholine can be achieved through several synthetic routes. One common method involves the reaction of 3-bromobenzaldehyde with 2,2-dimethyl-1,3-propanediol in the presence of a suitable catalyst to form the corresponding bromophenyl intermediate. This intermediate is then subjected to cyclization with morpholine under acidic conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or column chromatography to remove any impurities and obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-5,5-dimethylmorpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce phenyl derivatives. Substitution reactions can result in various substituted morpholine derivatives .

Scientific Research Applications

2-(3-Bromophenyl)-5,5-dimethylmorpholine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-5,5-dimethylmorpholine involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in halogen bonding, which influences the compound’s binding affinity to target proteins or enzymes. The morpholine ring provides structural stability and enhances the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Table 1: Structural and Molecular Data

Property 2-(3-Bromophenyl)-5,5-dimethylmorpholine (Target) 2-(3-Chlorophenyl)-5,5-dimethylmorpholine 2-(2-Chlorophenyl)-5,5-dimethylmorpholine HCl 2-(4-Bromophenyl)-2,5,5-trimethylmorpholine
Molecular Formula C₁₂H₁₆BrNO (inferred) C₁₂H₁₆ClNO C₁₂H₁₇Cl₂NO (HCl salt) C₁₃H₁₈BrNO
Molecular Weight (g/mol) ~284 (estimated) 237.72 274.18 (free base: 237.72 + HCl) 284.20
Substituent Position 3-Bromo 3-Chloro 2-Chloro 4-Bromo
Morpholine Modifications 5,5-dimethyl 5,5-dimethyl 5,5-dimethyl 2,5,5-trimethyl
CAS Number Not provided Not provided 1311315-91-9 1017398-15-0
Salt Form Free base Free base Hydrochloride Free base
Key Observations:
  • Halogen Impact : Replacing bromine with chlorine reduces molecular weight by ~46 g/mol (e.g., 3-Bromo vs. 3-Chloro analogs) . Bromine’s larger atomic radius and polarizability may enhance van der Waals interactions in biological systems compared to chlorine.
  • Morpholine Alkylation : The additional 2-methyl group in increases lipophilicity, which may influence solubility and metabolic stability.

Physicochemical and Functional Differences

Solubility and Polarity

  • Brominated vs. Chlorinated Analogs : Bromine’s higher molecular weight and lower electronegativity (vs. chlorine) likely reduce aqueous solubility in the target compound compared to and .
  • Salt Form : The hydrochloride salt in enhances water solubility due to ionic dissociation, whereas free-base analogs (target, ) are more lipophilic .

Biological Activity

2-(3-Bromophenyl)-5,5-dimethylmorpholine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological properties, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C_{12}H_{14}BrN
  • Molecular Weight : 252.15 g/mol
  • Structural Features : The compound features a morpholine ring substituted with a bromophenyl group and two methyl groups at the 5-position.

Research indicates that compounds with similar structures may interact with various biological targets. For instance, studies on related morpholine derivatives have shown their capability to inhibit neurotransmitter uptake, particularly dopamine and norepinephrine .

Inhibition of Neurotransmitter Uptake

  • Dopamine Uptake : Analogues of this compound have been reported to inhibit dopamine reuptake, which may contribute to their potential as antidepressants or stimulants.
  • Norepinephrine Uptake : Similar inhibition was observed for norepinephrine, suggesting a dual action that could enhance mood or cognitive function.

Antimicrobial Properties

Recent studies have explored the antimicrobial potential of morpholine derivatives. For example, compounds similar to this compound were evaluated for their Minimum Inhibitory Concentrations (MICs) against various bacterial strains:

CompoundTarget BacteriaMIC (µg/mL)
20iEscherichia coli15
20iSalmonella Typhimurium10
20iKlebsiella pneumoniae12

These results indicate that while some derivatives exhibit antimicrobial activity, they may not be universally effective across all bacterial strains .

Cytotoxicity Studies

In vitro cytotoxicity assessments revealed that certain derivatives could possess significant cytotoxic effects at high concentrations. For instance, compound 20i demonstrated measurable antimicrobial activity but was also noted for its strong non-specific cytotoxicity . This raises concerns regarding the therapeutic window and necessitates further investigation into the safety profiles of these compounds.

Case Studies and Research Findings

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